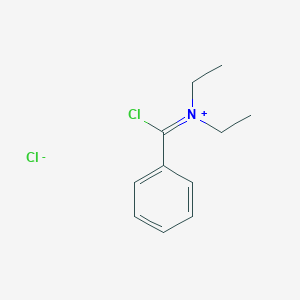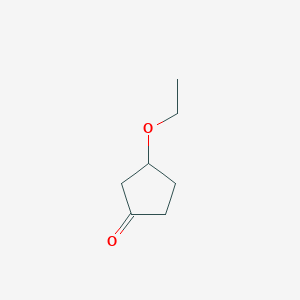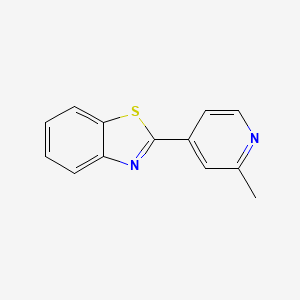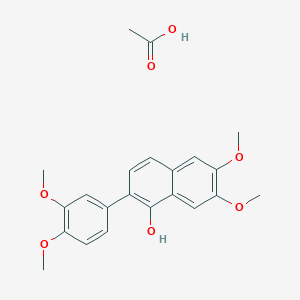![molecular formula C12H19IN2O2 B14504048 ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 63981-97-5](/img/structure/B14504048.png)
ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide is a chemical compound with the molecular formula C12H19IN2O2 . This compound is characterized by its unique structure, which includes an azanium ion and an iodide ion. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of ethyl-dimethyl-phenylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylazanium iodide
- Ethylphenylazanium iodide
- Methylcarbamoyloxyphenylazanium iodide
Uniqueness
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethyl, dimethyl, and methylcarbamoyloxy groups makes it particularly effective in certain applications compared to its analogs.
Propiedades
Número CAS |
63981-97-5 |
|---|---|
Fórmula molecular |
C12H19IN2O2 |
Peso molecular |
350.20 g/mol |
Nombre IUPAC |
ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C12H18N2O2.HI/c1-5-14(3,4)10-7-6-8-11(9-10)16-12(15)13-2;/h6-9H,5H2,1-4H3;1H |
Clave InChI |
JABYKLLZSMHVBH-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


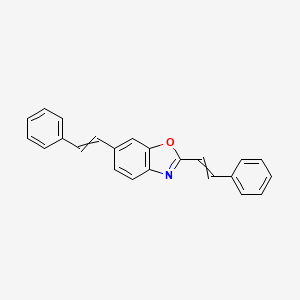

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)

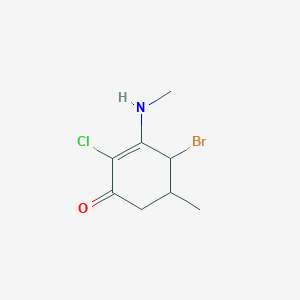
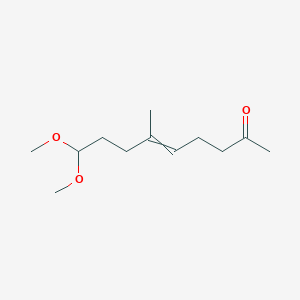

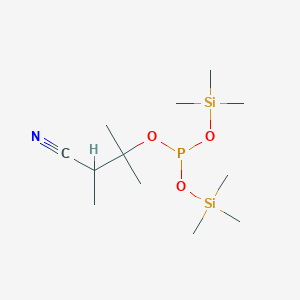
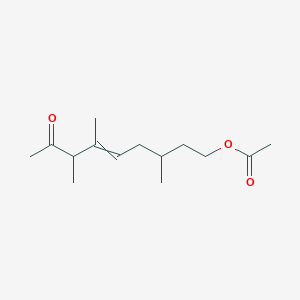
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
